Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGSDWDZKZRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C(=C1)F)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-cyclopropylpyridazine-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Cyclopropyl-5-fluoropyridazine-3-carboxylic acid: Lacks the tert-butyl ester group, which may influence its solubility and stability.
Tert-butyl 5-fluoropyridazine-3-carboxylate: Lacks the cyclopropyl group, which may alter its binding properties and chemical reactivity.
Uniqueness
Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is unique due to the combination of its structural features, including the tert-butyl ester group, cyclopropyl group, and fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by a pyridazine core substituted with a tert-butyl ester group, a cyclopropyl moiety, and a fluorine atom. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine derivatives with diketones.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazomethane or cyclopropylcarbinyl halides are common methods.
- Fluorination : Electrophilic fluorination introduces the fluorine atom, often using reagents like N-fluorobenzenesulfonimide (NFSI).
- Esterification : The tert-butyl ester group is formed through reactions with tert-butyl alcohol and acid catalysts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and cyclopropyl group enhances its binding affinity and specificity, potentially leading to inhibition or activation of target proteins involved in various cellular pathways.
Biological Activities
Research has highlighted several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in targeting specific cancer-related enzymes.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Case Studies
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
- Enzyme Interaction : Research indicated that this compound selectively inhibited ADAMTS7, an enzyme associated with cardiovascular diseases, suggesting its potential role in therapeutic applications for heart-related conditions .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazine core, tert-butyl ester, cyclopropyl group, fluorine | Antimicrobial, anticancer, enzyme inhibition |
| Tert-butyl 6-cyclopropylpyridazine-3-carboxylate | Lacks fluorine | Reduced reactivity and biological activity |
| 6-Cyclopropyl-5-fluoropyridazine-3-carboxylic acid | Lacks tert-butyl group | Altered solubility and stability |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate?
A common approach involves introducing the tert-butyl carbamate group via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often synthesized using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . Cyclopropyl and fluorine substituents can be introduced via Suzuki-Miyaura cross-coupling or halogenation followed by cyclopropanation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using solvents like ethanol or acetonitrile) is critical to isolate high-purity product .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
Q. What safety protocols are critical during handling?
Based on SDS guidelines for analogous carbamates:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles.
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
Contradictions between NMR predictions and observed signals (e.g., cyclopropyl coupling patterns) require multi-technique validation:
Q. What strategies improve compound stability under catalytic conditions?
- pH control : Maintain neutral to slightly acidic conditions to prevent ester hydrolysis.
- Temperature modulation : Avoid exceeding 40°C during reactions, as tert-butyl groups are thermally labile .
- Incompatibility mitigation : Exclude strong oxidizers (e.g., peroxides) and bases (e.g., NaOH) to prevent decomposition .
Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?
The cyclopropyl ring’s strain enhances electrophilicity at adjacent positions, facilitating Pd-catalyzed couplings. For instance, in Suzuki-Miyaura reactions, the cyclopropyl-pyridazine moiety acts as a directing group, improving regioselectivity. Comparative studies with non-cyclopropyl analogs show 15–20% higher yields in C–N bond formations .
Q. Can computational models predict the compound’s behavior in catalytic systems?
Yes. Molecular dynamics (MD) simulations and density functional theory (DFT) can model:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
